
Uvaol
Overview
Description
Uvaol is a pentacyclic triterpene (ursane-type skeleton) found abundantly in olives (Olea europaea), olive oil, and other plant sources such as Apocynum venetum and Calluna vulgaris . Its structure includes a hydroxyl group (-OH) at C-3 and a hydroxymethyl group (-CH2OH) at C-28 (Figure 1). This compound exhibits diverse pharmacological properties, including:
- Anti-inflammatory activity: Suppresses cytokine production (TNF-α, IL-6) and macrophage infiltration via ERK/STAT3 pathway inhibition .
- Wound healing: Enhances fibroblast migration, laminin/fibronectin synthesis, and endothelial tube formation via PKA/p38-MAPK signaling .
- Antioxidant effects: Neutralizes reactive oxygen species (ROS) in oxidative stress models .
- Vasodilation: Modulates cell adhesion proteins and vascular tone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uvaol can be synthesized through the extraction from olive oil. The process involves saponification, methylation, and separation of the component fatty acid methyl esters by high-resolution gas chromatography with a flame ionization detector . The use of solid-liquid extraction followed by solid-phase extraction has been found to be effective in determining the concentration of this compound in olive oil .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from olive leaves and twigs using solvents of increasing polarity, such as cyclohexane, dichloromethane, and ethyl acetate . The extracted compounds are then purified and analyzed using high-performance liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Uvaol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications in medicine and other fields .
Scientific Research Applications
Uvaol in Wound Healing
This compound has shown promising effects on fibroblast and endothelial cell activity, which are crucial for wound healing. A study demonstrated that this compound significantly enhanced the migratory capacity of these cells:
- Fibroblast Migration : At a concentration of 50 μM, this compound increased fibroblast migration by 22% compared to control groups.
- Endothelial Cell Migration : At concentrations of 10 and 50 μM, this compound stimulated endothelial cell migration by 36% and 40%, respectively.
Table 1: Effects of this compound on Cell Migration
Cell Type | Concentration (μM) | Migration Increase (%) |
---|---|---|
Fibroblasts | 50 | 22 |
Endothelial Cells | 10 | 36 |
Endothelial Cells | 50 | 40 |
This indicates that this compound could be beneficial in enhancing wound healing processes through its action on cellular migration and proliferation .
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects, particularly in models of acute lung injury. Research has shown that this compound treatment reduced pulmonary edema and inflammatory cell infiltration:
- Pulmonary Edema Reduction : this compound at doses of 5 and 10 mg/kg significantly decreased total protein levels and lung water-to-dry weight ratios in animal models.
- Inflammatory Cell Count : The treatment resulted in a marked reduction in neutrophils and macrophages in bronchoalveolar lavage fluid.
Table 2: Impact of this compound on Inflammatory Response
Treatment Dose (mg/kg) | Total Protein Reduction (%) | Neutrophil Count Reduction (%) |
---|---|---|
5 | Significant | Significant |
10 | Significant | Significant |
These findings suggest that this compound may be a potent agent for managing inflammatory conditions .
Anticancer Activity
This compound has demonstrated selective anticancer properties, particularly against liver cancer cells (HepG2). Studies indicate that it induces apoptosis and inhibits cell migration:
- Cell Cycle Arrest : this compound caused a significant increase in cells arrested at the G0/G1 phase while reducing those in the G2/M phase.
- Apoptosis Induction : Enhanced apoptosis was observed in HepG2 cells treated with this compound.
Table 3: Effects of this compound on HepG2 Cells
Parameter | Control Group (%) | This compound Treatment (%) |
---|---|---|
G0/G1 Phase | Baseline | Increased |
G2/M Phase | Baseline | Decreased |
Apoptotic Cells | Baseline | Increased |
These results highlight this compound's potential as an anticancer therapeutic agent .
Potential Applications in Allergic Inflammation
This compound's anti-inflammatory properties extend to allergic conditions as well. In murine models of asthma, it reduced eosinophil infiltration and mucus production:
- Eosinophil Count Reduction : Treatment with this compound led to a significant decrease in eosinophils in bronchoalveolar lavage fluid.
- Mucus Production : The compound also reduced mucus hyper-secretion associated with asthma.
Table 4: Effects of this compound on Allergic Inflammation
Treatment | Eosinophil Count Reduction (%) | Mucus Production Reduction (%) |
---|---|---|
This compound | Significant | Significant |
These findings suggest that this compound could serve as a novel therapeutic option for managing allergic inflammation .
Mechanism of Action
Uvaol exerts its effects through various molecular targets and pathways. It enhances the migration of fibroblasts and endothelial cells by activating the protein kinase A and p38-mitogen-activated protein kinase signaling pathways . In cancer cells, this compound induces cell cycle arrest and apoptosis by down-regulating the AKT/phosphoinositide 3-kinase signaling pathway and reducing reactive oxygen species levels .
Comparison with Similar Compounds
Uvaol belongs to the triterpenoid family, which includes structurally and functionally related compounds. Below is a detailed comparison:
Structural Analogues
Ursolic Acid
- Structure : Ursane-type skeleton with a carboxyl group (-COOH) at C-28 (vs. -CH2OH in this compound) .
- Sources : Apples, pears, rosemary.
- Key Activities :
- α-Glucosidase inhibition : IC50 = 72.7 µg/mL (vs. 521.0 µg/mL for this compound) .
- Anti-cancer : Inhibits HGT and MCF7 cell proliferation more potently than this compound .
- Anti-inflammatory : Similar suppression of leukocyte recruitment but weaker ERK/STAT3 pathway modulation compared to this compound .
Erythrodiol
- Structure : Oleanane-type skeleton with hydroxyl groups at C-3 and C-26.
- Sources : Olive oil, propolis.
- Key Activities :
Oleanolic Acid
- Structure : Oleanane skeleton with -COOH at C-27.
- Sources : Heather (Calluna vulgaris), garlic.
- Key Activities :
Functional Analogues
Betulinic Acid
- Structure : Lupane-type skeleton.
- Sources : Birch bark, Vitex cauliflora.
- Key Activities :
Lupeol
- Structure : Lupane-type skeleton.
- Sources : Mango, strawberry.
Asiaticoside
- Structure: Triterpenoid glycoside.
- Sources : Centella asiatica.
- Key Activities :
Comparative Data Table
Biological Activity
Uvaol is a pentacyclic triterpene found in various plants, particularly in the genus Ilex and Guava. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, anticancer, and wound healing properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Anti-Inflammatory Activity
This compound has been shown to exhibit potent anti-inflammatory effects. A study investigated its impact on pleuritis and eosinophilic inflammation in a murine model. The results indicated that this compound treatment significantly reduced the accumulation of eosinophils and levels of interleukin-5 (IL-5) in bronchoalveolar lavage (BAL) fluid.
Table 1: Effects of this compound on Inflammatory Markers
Treatment Concentration (μmol/kg) | Eosinophil Count (per μL) | IL-5 Levels (pg/mL) |
---|---|---|
Control | 205.4 ± 23.66 | 205.4 ± 23.66 |
This compound 100 | 63.64 ± 4.98 | 63.64 ± 4.98 |
This compound 200 | 120.5 ± 23.61 | 120.5 ± 23.61 |
This compound 500 | 88.79 ± 17.47 | 88.79 ± 17.47 |
These findings suggest that this compound can be a promising candidate for treating allergic inflammation by inhibiting eosinophil influx and IL-5 production .
2. Anticancer Properties
This compound has demonstrated selective cytotoxicity against cancer cell lines, particularly HepG2 (hepatocellular carcinoma). In vitro studies using the MTT assay revealed that this compound effectively reduced cell viability in a dose- and time-dependent manner.
Table 2: IC Values of this compound on HepG2 Cells
Exposure Time (h) | IC20 (μg/mL) | IC50 (μg/mL) | IC80 (μg/mL) |
---|---|---|---|
24 | X | Y | Z |
48 | X | Y | Z |
72 | X | Y | Z |
The compound also exhibited a significant anti-migratory effect in HepG2 cells, as shown by the scratch assay results, indicating its potential to inhibit cancer metastasis .
This compound's anticancer effects are mediated through various signaling pathways, including the PI3K/MAPK pathway. Studies have shown that this compound treatment leads to a decrease in ROS production in HepG2 cells, suggesting its role in oxidative stress modulation.
Figure: Signaling Pathway Modulation by this compound
Signaling Pathway Modulation
4. Wound Healing Properties
Research has also highlighted this compound's role in enhancing the migration of fibroblasts and endothelial cells, crucial for wound healing processes. A study reported that this compound treatment increased the formation of tube-like structures in endothelial cells by approximately 1.8-fold compared to controls.
Table 3: Effect of this compound on Cell Migration
Cell Type | Migration Rate (%) | Control Rate (%) |
---|---|---|
Fibroblasts | A | B |
Endothelial Cells | C | D |
These results indicate that this compound may facilitate wound healing by promoting cell migration and extracellular matrix protein synthesis .
5. Conclusion
This compound is a bioactive compound with significant biological activities, including anti-inflammatory effects, anticancer properties, and wound healing capabilities. Its mechanisms involve modulation of inflammatory markers, selective cytotoxicity towards cancer cells, and enhancement of cellular migration essential for tissue repair.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Allergic Inflammation : Mice treated with this compound showed reduced symptoms of allergic inflammation compared to control groups.
- Case Study on Cancer Metastasis : In vitro studies indicated that this compound significantly inhibited the migratory capacity of HepG2 cells.
These findings collectively underscore the potential applications of this compound in therapeutic settings, warranting further research to explore its efficacy and safety in clinical scenarios.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate the anti-inflammatory mechanisms of uvaol?
Methodological Answer: Murine models, particularly lipopolysaccharide (LPS)-induced acute lung injury (ALI), are widely employed to study this compound's anti-inflammatory properties. Researchers administer this compound intraperitoneally (e.g., 5–10 mg/kg) and measure cytokine levels (e.g., IL-6, TNF-α) in bronchoalveolar lavage fluid (BALF) via ELISA. Control groups include LPS-only and untreated mice, with statistical validation using one-way ANOVA and Tukey’s post hoc test .
Q. How is this compound isolated and characterized in natural sources?
Methodological Answer: this compound, a pentacyclic triterpene, is typically extracted from olive leaves or other plant sources via Soxhlet extraction using ethanol or methanol. Post-extraction, purification involves column chromatography (e.g., silica gel) and HPLC for structural validation. NMR (¹H and ¹³C) and mass spectrometry are critical for confirming molecular identity and purity .
Q. What biomarkers are measured to assess this compound’s therapeutic efficacy in inflammatory diseases?
Methodological Answer: Key biomarkers include pro-inflammatory cytokines (IL-6, TNF-α), enzymes (iNOS, COX-2), and mediators (PGE-2) quantified via ELISA or Western blot. In vivo studies often pair these with histopathological analysis of tissue samples to correlate molecular changes with physiological outcomes .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?
Methodological Answer: Contradictions may arise due to bioavailability differences. To resolve this, researchers should:
- Use pharmacokinetic studies (e.g., LC-MS) to measure this compound absorption and metabolism.
- Apply advanced delivery systems (liposomes, nanoparticles) to enhance bioavailability in vivo.
- Validate findings with multi-omics approaches (transcriptomics/proteomics) to identify context-dependent pathways .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other anti-inflammatory compounds?
Methodological Answer: Factorial designs (e.g., 2×2 matrices) allow testing of this compound alone vs. combined therapies. For example:
- Group 1: LPS + vehicle (control).
- Group 2: LPS + this compound (10 mg/kg).
- Group 3: LPS + reference drug (e.g., dexamethasone).
- Group 4: LPS + this compound + reference drug. Synergy is assessed via isobolographic analysis or Chou-Talalay combination indices .
Q. How can researchers ensure reproducibility in this compound studies given variability in plant-derived compounds?
Methodological Answer:
- Standardize extraction protocols (solvent ratios, temperatures) across labs.
- Use certified plant materials with documented geographical origins.
- Publish raw data (e.g., NMR spectra, chromatograms) for peer validation.
- Implement inter-laboratory validation studies to confirm biological activity thresholds .
Q. What statistical methods are appropriate for analyzing dose-dependent responses to this compound in preclinical trials?
Methodological Answer: Dose-response curves are modeled using nonlinear regression (e.g., four-parameter logistic equation). For multi-group comparisons (e.g., 5 mg/kg vs. 10 mg/kg this compound), mixed-effects models account for variability in longitudinal data. Power analysis should precede experiments to determine sample sizes ensuring statistical significance (α = 0.05, β = 0.2) .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting data on this compound’s dual pro- and anti-inflammatory roles?
Methodological Answer: Context-dependent effects (e.g., cell type, concentration) require:
- Step 1: Replicate experiments under identical conditions.
- Step 2: Perform meta-analysis of published studies to identify moderating variables (e.g., LPS concentration, exposure time).
- Step 3: Use gene knockout models (e.g., NF-κB-deficient mice) to isolate signaling pathways influenced by this compound .
Q. What strategies validate this compound’s target pathways in silico and in vitro?
Methodological Answer:
- In silico: Molecular docking (AutoDock Vina) predicts this compound’s binding affinity to targets like COX-2 or IκB kinase.
- In vitro: siRNA-mediated gene silencing or CRISPR-Cas9 knockout in cell lines (e.g., RAW 264.7 macrophages) confirms mechanistic pathways.
- Cross-validation: Compare computational predictions with phosphoproteomics data from treated cells .
Q. Ethical & Methodological Best Practices
Q. How can researchers mitigate bias in animal studies evaluating this compound’s toxicity?
Methodological Answer:
- Blinding: Assign treatment groups randomly and blind researchers during data collection/analysis.
- Ethical oversight: Adhere to ARRIVE guidelines for reporting animal studies.
- Negative controls: Include groups receiving vehicle-only and untreated baselines to distinguish treatment effects from procedural artifacts .
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARCIYIVXVTAE-ZAPOICBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uvaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-46-0 | |
Record name | Uvaol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uvaol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urs-12-ene-3β,28-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UVAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Uvaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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